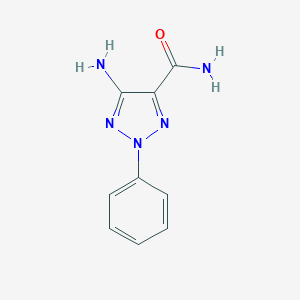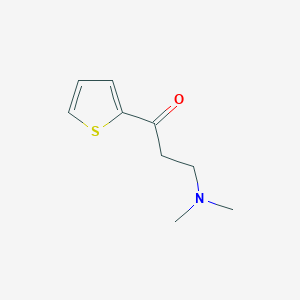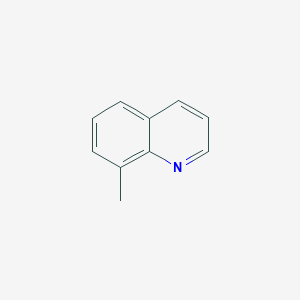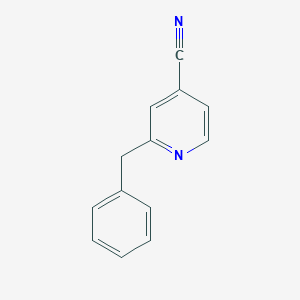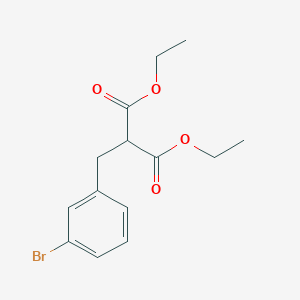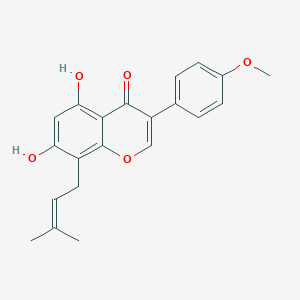![molecular formula C12H11F3O2 B175592 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 151157-58-3](/img/structure/B175592.png)
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 151157-58-3 and a molecular weight of 244.21 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11F3O2 . The InChI code is 1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 303.8±42.0 °C at 760 mmHg, and a flash point of 137.5±27.9 °C . It has a LogP value of 2.68, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Scientific Research Applications
- Synthesis of Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .
- Method : The condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone gave the corresponding hydrazones .
- Results : The structures of the synthesized compounds were confirmed on the basis of their MS, IR, 1H, and 13C NMR spectra and by analytical methods .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing compounds, including “1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid”, have been found in many FDA-approved drugs over the past 20 years . These compounds exhibit numerous pharmacological activities .
- Method : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
-
Preparation of Antiglaucoma Agent
- Field : Medicinal Chemistry
- Application : 3-(Trifluoromethyl)phenol, which can be derived from “1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid”, is used in the preparation of travoprost, an antiglaucoma agent .
- Method : The specific synthesis process is not provided in the source .
- Results : Travoprost is a successful antiglaucoma agent .
- Gibberellin-Like Activity
- Field : Plant Growth Regulation
- Application : A thiourea derivative, namely 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (compound S8), which can be derived from “1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid”, exhibits high gibberellin-like activity .
- Method : The specific synthesis process is not provided in the source .
- Results : At a dose of 0.1 μM, compound S8 exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) .
Safety And Hazards
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXASDDYLPZFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625536 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
CAS RN |
151157-58-3 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

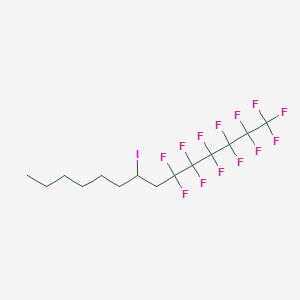
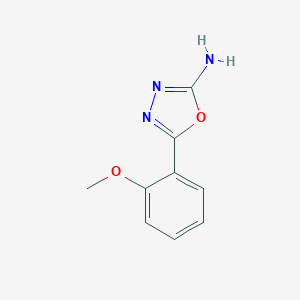
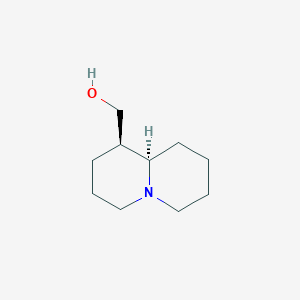
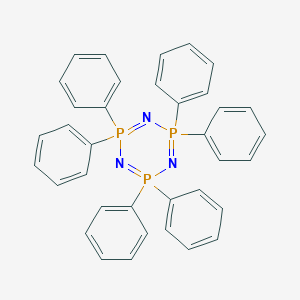
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
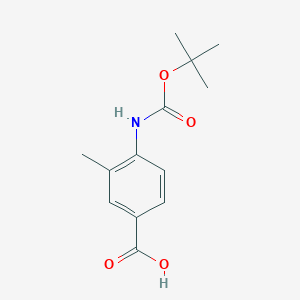
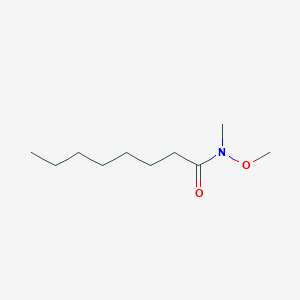
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
